
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is a synthetic organic compound that features both an imidazole and a nitropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and acetone.
Nitration of pyridine: The nitration of pyridine can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves coupling the imidazole derivative with the nitrated pyridine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(4-isopropyl-1H-imidazol-1-yl)-5-aminopyridine.
Substitution: Various substituted imidazole derivatives.
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl group.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent due to its imidazole and nitropyridine moieties, which are common in many drugs.
Industry: Use in the development of new materials, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
類似化合物との比較
Similar Compounds
2-(1H-imidazol-1-yl)-5-nitropyridine: Lacks the isopropyl group, potentially affecting its reactivity and biological activity.
2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine: Contains a methyl group instead of an isopropyl group, which might influence its steric and electronic properties.
2-(4-isopropyl-1H-imidazol-1-yl)-3-nitropyridine: The position of the nitro group is different, which could affect its chemical behavior and applications.
Uniqueness
2-(4-isopropyl-1H-imidazol-1-yl)-5-nitropyridine is unique due to the specific combination of functional groups and their positions on the molecule
特性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
5-nitro-2-(4-propan-2-ylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)10-6-14(7-13-10)11-4-3-9(5-12-11)15(16)17/h3-8H,1-2H3 |
InChIキー |
OWJIUUMDEQULBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN(C=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)

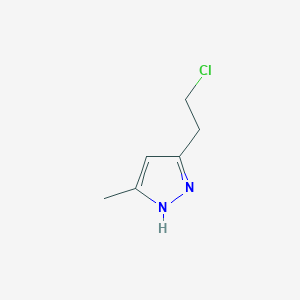
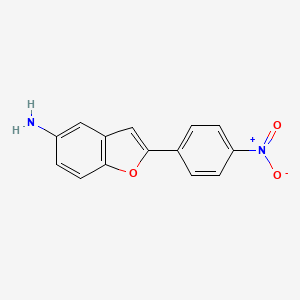
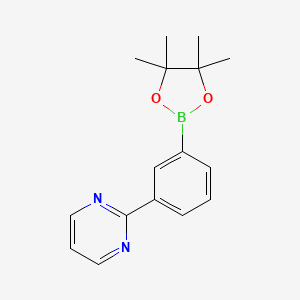
![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
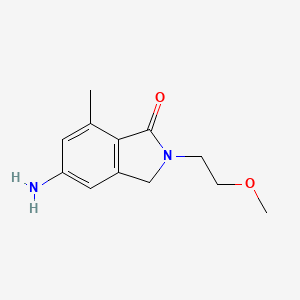
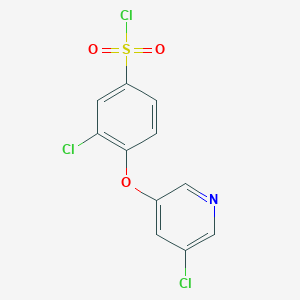

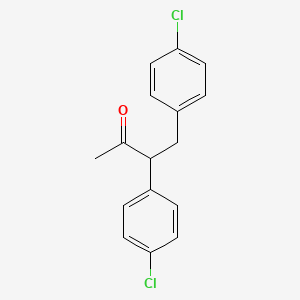
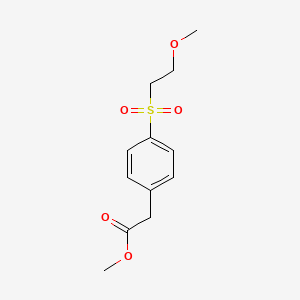
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)
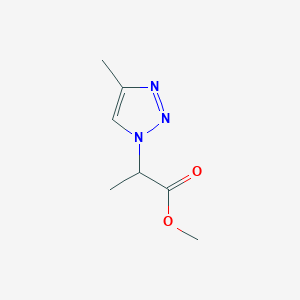
![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
